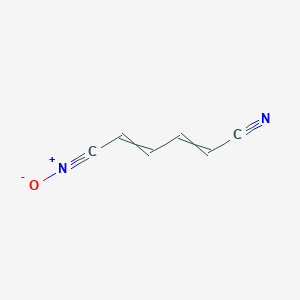

5-Cyanopenta-2,4-dienenitrile oxide

Description

5-Cyanopenta-2,4-dienenitrile oxide is a conjugated nitrile oxide derivative characterized by a penta-2,4-diene backbone with a cyano group at position 5 and a nitrile oxide functional group. These compounds are typically synthesized via Wittig reactions, [3+2] cycloadditions, or catalytic rearrangements, and their electronic conjugation renders them valuable intermediates in organic synthesis and materials science .

Properties

CAS No. |

62022-23-5 |

|---|---|

Molecular Formula |

C6H4N2O |

Molecular Weight |

120.11 g/mol |

IUPAC Name |

6-oxidoazaniumylidynehexa-2,4-dienenitrile |

InChI |

InChI=1S/C6H4N2O/c7-5-3-1-2-4-6-8-9/h1-4H |

InChI Key |

HLJBXCWUXXHSRN-UHFFFAOYSA-N |

Canonical SMILES |

C(=CC#N)C=CC#[N+][O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyanopenta-2,4-dienenitrile oxide typically involves the reaction of a suitable precursor with a nitrile oxide source. One common method is the photochemical synthesis, where a precursor such as (2E,4E)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide is converted to the desired compound using light irradiation . The reaction conditions often include the use of solvents like acetonitrile and the presence of catalysts or surfactants to enhance the yield and purity of the product.

Industrial Production Methods

Industrial production of 5-Cyanopenta-2,4-dienenitrile oxide may involve large-scale photochemical reactors and continuous flow systems to ensure consistent and efficient production. The use of advanced purification techniques, such as precipitation from aqueous surfactants, is crucial to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Cyanopenta-2,4-dienenitrile oxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile oxide group to other functional groups.

Substitution: The compound can participate in substitution reactions, where the nitrile oxide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nitrile derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

5-Cyanopenta-2,4-dienenitrile oxide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials, sensors, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-Cyanopenta-2,4-dienenitrile oxide involves its interaction with molecular targets and pathways within biological systems. The nitrile oxide group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate biological processes and pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 5-cyanopenta-2,4-dienenitrile oxide:

Reactivity and Stability

- Electrophilic Reactivity: Tetrazole-substituted derivatives (e.g., 9a) exhibit enhanced electrophilicity due to electron-withdrawing tetrazole and cyano groups, enabling nucleophilic additions and cyclizations . In contrast, indolyl-substituted analogs (10) show lower reactivity in Wittig reactions (37% yield) compared to tetrazole derivatives (22–75% yields) .

- Thermal Stability : The Agfa-Labs compound (C₉H₉N₅) lacks thermal data, but tetrazole derivatives (e.g., 9a ) display moderate stability (mp 148–149°C) , while indolyl analogs decompose under prolonged heating .

Spectroscopic and Analytical Data

- IR/NMR : Tetrazole-substituted penta-2,4-dienenitriles show characteristic IR peaks at 2210 cm⁻¹ (C≡N) and 1582 cm⁻¹ (C=C), with ¹H NMR signals at δ 7.86 (dd, J = 11.4, 16.0 Hz) for conjugated diene protons . Indolyl derivatives lack full spectral data but exhibit distinct UV-Vis absorption due to extended conjugation .

- Elemental Analysis : Tetrazole derivatives (e.g., 9a ) match calculated values (C: 55.93% vs. found 55.83%; N: 27.18% vs. 27.27%) , confirming purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.